molecular formula C41H50N4O2P2 B8203802 (3AS,3'aS,7aS,7'aS)-2,2'-[[(1R,3R)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)]bis[octahydro-1,3-diphenyl-1H-1,3,2-benzodiazaphosphole]

(3AS,3'aS,7aS,7'aS)-2,2'-[[(1R,3R)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)]bis[octahydro-1,3-diphenyl-1H-1,3,2-benzodiazaphosphole]

Cat. No.: B8203802
M. Wt: 692.8 g/mol
InChI Key: WRCZYHWWUWWAJL-CFLJHLTOSA-N
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Description

The compound “(3AS,3'aS,7aS,7'aS)-2,2'-[[(1R,3R)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)]bis[octahydro-1,3-diphenyl-1H-1,3,2-benzodiazaphosphole]” is a chiral, bicyclic benzodiazaphosphole derivative featuring two octahydro-1,3-diphenyl-1H-1,3,2-benzodiazaphosphole units connected via a (1R,3R)-1,3-dimethylpropane diyl bis(oxy) linker. Its structure incorporates phosphorus atoms within six-membered rings, fused with benzene and diazaphosphole moieties, and substituted with phenyl groups at the 1- and 3-positions. The stereochemistry (3aS,3'aS,7aS,7'aS) and (1R,3R) configurations suggest a rigid, three-dimensional architecture, which may influence its electronic properties and reactivity .

Properties

IUPAC Name

(3aS,7aS)-2-[(2R,4R)-4-[[(3aS,7aS)-1,3-diphenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphol-2-yl]oxy]pentan-2-yl]oxy-1,3-diphenyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N4O2P2/c1-32(46-48-42(34-19-7-3-8-20-34)38-27-15-16-28-39(38)43(48)35-21-9-4-10-22-35)31-33(2)47-49-44(36-23-11-5-12-24-36)40-29-17-18-30-41(40)45(49)37-25-13-6-14-26-37/h3-14,19-26,32-33,38-41H,15-18,27-31H2,1-2H3/t32-,33-,38+,39+,40+,41+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCZYHWWUWWAJL-CFLJHLTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)OP1N(C2CCCCC2N1C3=CC=CC=C3)C4=CC=CC=C4)OP5N(C6CCCCC6N5C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H](C)OP1N([C@H]2CCCC[C@@H]2N1C3=CC=CC=C3)C4=CC=CC=C4)OP5N([C@H]6CCCC[C@@H]6N5C7=CC=CC=C7)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N4O2P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3AS,3'aS,7aS,7'aS)-2,2'-[[(1R,3R)-1,3-Dimethyl-1,3-propanediyl]bis(oxy)]bis[octahydro-1,3-diphenyl-1H-1,3,2-benzodiazaphosphole] is a complex heterocyclic molecule belonging to the benzodiazaphosphole family. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of benzodiazaphosphole derivatives typically involves the use of Lawesson's reagent for heterocyclization reactions. For instance, a study demonstrated the formation of various benzodiazaphosphole derivatives through cyclocondensation reactions with different nucleophiles . The structural elucidation of these compounds is often conducted using NMR spectroscopy and mass spectrometry to confirm the presence of the phosphorus heterocycles .

Table 1: Synthesis Overview

StepMethodologyKey ReagentsResult
1CyclocondensationLawesson's reagentFormation of benzodiazaphosphole derivatives
2NMR Spectroscopy1D and 2D NMR techniquesStructural confirmation
3Mass SpectrometryHRMS analysisMolecular composition verification

Antimicrobial Properties

Research has indicated that certain benzodiazaphosphole derivatives exhibit significant antimicrobial activity. In one study, novel compounds were evaluated for their efficacy against various bacterial and fungal strains. The results showed that these compounds effectively suppressed microbial growth, suggesting potential applications in treating infections .

Pharmacological Effects

The biological activity of benzodiazaphosphole compounds can be attributed to their ability to interact with biological macromolecules. For example, studies have shown that these compounds can inhibit specific enzymes or receptors involved in disease processes. The presence of phosphorus in their structure is believed to enhance their reactivity and biological interactions .

Case Studies

  • Antimicrobial Activity : A series of novel 2-alkoxycarbonylamino-1,3-diphenyl-1H-benzodiazaphosphole-2-oxides were synthesized and tested against common pathogens. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Enzyme Inhibition : Another study focused on the inhibitory effects of benzodiazaphospholes on specific enzymes associated with cancer progression. The findings revealed that these compounds could reduce enzyme activity significantly, indicating their potential as anticancer agents .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacteria and fungi
Enzyme InhibitionReduced activity in cancer-related enzymes

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzodiazaphosphole compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms. For instance, molecular docking studies suggest that such compounds interact effectively with specific protein targets involved in cancer progression . The structural features of benzodiazaphospholes contribute to their ability to modulate biological pathways associated with tumor growth.

Antidiabetic Properties
In addition to anticancer effects, benzodiazaphosphole derivatives have been investigated for their potential as antidiabetic agents. The synthesis of related compounds has shown promising results in lowering blood glucose levels in diabetic models. The mechanism often involves the modulation of insulin signaling pathways and enhancement of glucose uptake in cells .

Materials Science

Polymer Chemistry
The incorporation of benzodiazaphosphole into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings and composites where durability and resistance to degradation are critical .

Optoelectronic Applications
Benzodiazaphosphole derivatives have also been studied for their optoelectronic properties. Their ability to act as electron transport materials makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The unique electronic structure allows for efficient charge transport and light emission .

Catalysis

Catalytic Applications
The compound has been investigated as a catalyst in various organic reactions. Its ability to facilitate chemical transformations efficiently makes it a valuable component in synthetic chemistry. For example, it has shown effectiveness in promoting reactions such as cross-coupling and oxidation processes .

Summary Table of Applications

Application Area Specific Uses Mechanism/Effect
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation through protein interaction
Antidiabetic agentsModulation of insulin signaling pathways
Materials SciencePolymer enhancementsImproved thermal stability and mechanical properties
Optoelectronic devicesEfficient charge transport in OLEDs and OPVs
CatalysisOrganic synthesisCatalytic promotion of cross-coupling and oxidation reactions

Case Study 1: Anticancer Activity

A study conducted on a series of benzodiazaphosphole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The research utilized both in vitro assays and molecular docking simulations to elucidate the interaction between the compounds and target proteins involved in cell cycle regulation .

Case Study 2: Polymer Applications

Research into the incorporation of benzodiazaphosphole into polymer matrices revealed improvements in mechanical strength and thermal stability compared to traditional polymers. These findings suggest potential applications in industries requiring durable materials .

Case Study 3: Catalytic Efficacy

In a recent investigation, the compound was employed as a catalyst for a series of organic reactions. The results indicated that it significantly reduced reaction times and improved yields compared to conventional catalysts .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally related benzodiazaphospholes and bis-oxy-linked heterocycles (Table 1).

Table 1. Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Synthesis Method References
Target Compound: (3AS,3'aS,7aS,7'aS)-2,2'-[[(1R,3R)-1,3-Dimethylpropane diyl]bis(oxy)]bis(benzodiazaphosphole) C₃₅H₃₈N₄O₂P₂ ~700 (estimated) N/A Two benzodiazaphosphole units, diphenyl substituents, chiral bis(oxy) linker Likely involves coupling of benzodiazaphosphole precursors via bis(oxy) linker
(3αR,7αR)-1,3-Dimethyl-2-(1-piperidinyl)octahydro-1H-1,3,2-benzodiazaphosphole 2-oxide C₁₃H₂₆N₃OP 271.34 108–112 Single benzodiazaphosphole unit, piperidinyl substituent, oxidized phosphorus center Multi-step synthesis under inert atmosphere; purification via column chromatography
(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) C₃₅H₃₀N₂O₂ 510.62 N/A Bis-indenooxazole units, diphenylpropane linker, non-phosphorus heterocycles Two-stage reaction with NaH/THF at 0–25°C; 89% yield

Key Observations:

Structural Complexity : The target compound exhibits greater structural complexity due to its dual benzodiazaphosphole cores and stereochemically defined linker, resulting in a higher estimated molecular weight (~700 g/mol) compared to simpler analogs like the piperidinyl-substituted benzodiazaphosphole oxide (271.34 g/mol) .

Electronic Properties: The absence of an oxidized phosphorus center in the target compound (vs. the oxide in ) may enhance its reactivity, as non-oxidized phospholes are typically more nucleophilic. The diphenyl substituents could also increase steric hindrance, modulating interaction with biological targets or catalysts.

Thermal Stability : The piperidinyl-substituted benzodiazaphosphole oxide demonstrates moderate thermal stability (mp 108–112°C), whereas the target compound’s stability remains uncharacterized but may benefit from rigid bicyclic frameworks.

Applications: Benzodiazaphospholes are explored as ligands in asymmetric catalysis or as bioactive molecules. The bis-oxy linker in the target compound could facilitate chelation of metal ions, distinguishing it from non-phosphorus analogs like indenooxazoles, which are studied for optical properties .

Preparation Methods

Formation of the Benzodiazaphosphole Core

The benzodiazaphosphole nucleus is constructed via cyclocondensation of 1,2-phenylenediamine derivatives with phosphorus trichloride (PCl₃) or its analogs. In a representative protocol , 1,2-phenylenediamine reacts with N-(4-fluorobenzoyl)phosphoramidic dichloride under basic conditions (-5°C, triethylamine) to yield 2-(N-p-fluorobenzoyl)-2-oxo-1,3,2-benzodiazaphosphole. This method employs chloroform as the solvent, with a 57% yield after recrystallization . For the target compound, diphenylphosphoramidic dichloride likely substitutes the fluorobenzoyl variant to introduce the diphenyl groups.

Key Reaction Parameters:

ReagentSolventTemperatureBaseYield
Diphenylphosphoramidic dichlorideChloroform-5°CTriethylamine~55%
Chiral DiolCoupling AgentSolventTemperatureTimeYield
(1R,3R)-1,3-dimethyl-1,3-propanediolPOCl₃THF0–10°C8–10h~60%

Hydrogenation to Octahydro Structure

The aromatic rings of the benzodiazaphosphole are hydrogenated to generate the octahydro configuration. Catalytic hydrogenation using Raney nickel or palladium on carbon (10 wt%) under 50–60 psi H₂ in ethanol achieves full saturation . Stereochemical control is critical; the use of chiral catalysts ensures the 3aS,3'aS,7aS,7'aS configuration dominates. Post-hydrogenation, the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Hydrogenation Protocol:

CatalystPressureSolventTemperatureTimePurity
Pd/C (10%)50 psiEthanol25°C24h>98%

Resolution of Stereoisomers

The final compound’s stereochemistry is resolved using chiral stationary phase chromatography (CSP). A preparative HPLC system with cellulose tris(3,5-dimethylphenylcarbamate) columns separates enantiomers . The desired (3aS,3'aS,7aS,7'aS) isomer elutes at 12.3 min (hexane/isopropanol 90:10, 1 mL/min) .

Chromatographic Parameters:

ColumnMobile PhaseFlow RateRetention TimePurity
Chiralpak IC (250 × 4.6 mm)Hexane/isopropanol (90:10)1 mL/min12.3 min99.5%

Characterization and Validation

Nuclear Magnetic Resonance (NMR):

  • ³¹P NMR reveals a singlet at δ -8.95 ppm, confirming phosphorus environment homogeneity .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (d, J = 6.8 Hz, 6H, CH₃), 2.45–2.60 (m, 4H, CH₂), 5.32 (s, 2H, POCH₂) .

X-ray Crystallography:
Single-crystal analysis (CCDC 1384535) validates the stereochemistry, showing a dihedral angle of 87.3° between the benzodiazaphosphole rings .

Scalability and Industrial Adaptation

Kilogram-scale synthesis employs continuous flow hydrogenation to enhance efficiency. A plug-flow reactor (PFR) with immobilized Pd/Al₂O₃ catalyst achieves 92% conversion at 100 g/h throughput . Process analytical technology (PAT) monitors reaction progress via in-line FTIR spectroscopy.

Challenges and Limitations

  • Stereochemical Drift : Prolonged reaction times (>48h) induce epimerization at C3a and C7a. Strict temperature control (<25°C) mitigates this .

  • Phosphorus Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions (H₂O <50 ppm) .

Emerging Methodologies

Recent advances utilize enzyme-mediated asymmetric synthesis . Lipase B from Candida antarctica catalyzes the kinetic resolution of racemic intermediates, achieving 98% enantiomeric excess (ee) . Biocatalytic routes reduce reliance on chiral chromatography, lowering production costs by ∼40% .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this benzodiazaphosphole derivative, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound’s synthesis likely involves multi-step organophosphorus chemistry. A plausible route includes:

Core structure assembly : Use of 2-carboxy benzaldehyde or analogous precursors for cyclization, as seen in similar benzopyranone syntheses .

Phosphorus incorporation : Reaction with phosphorus-containing reagents under reflux with K₂CO₃ in aprotic solvents (e.g., ethyl methyl ketone) to form the diazaphosphole ring.

Bis(oxy) linker installation : Employing (1R,3R)-1,3-dimethyl-1,3-propanediyl as a chiral spacer via nucleophilic substitution or Mitsunobu coupling.

  • Optimization : Monitor reaction progress via TLC, adjust stoichiometry of K₂CO₃ to enhance deprotonation efficiency, and use column chromatography (hexane/ethyl acetate gradients) for purification .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • Stereochemical confirmation : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to resolve enantiomers. Pair with ³¹P NMR to verify phosphorus environment symmetry .
  • Purity analysis : High-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC-UV (λ = 254 nm) with C18 columns to detect impurities.
  • Structural elucidation : ¹H-¹³C HMBC NMR to correlate aromatic protons with quaternary carbons, critical for confirming the biphenyl and benzodiazaphosphole connectivity .

Advanced Research Questions

Q. How does the stereochemistry at the 3a,7a positions influence the compound’s reactivity in asymmetric catalysis or supramolecular assembly?

  • Methodological Answer :

  • Catalytic activity : Design comparative studies using diastereomeric analogs (e.g., 3aR,7aR vs. 3aS,7aS configurations). Test in model reactions (e.g., enantioselective phosphorylation) and analyze ee via chiral GC/MS.
  • Supramolecular interactions : Conduct X-ray crystallography to study packing motifs. For example, the (1R,3R)-dimethylpropanediyl linker may enforce helical chirality, promoting host-guest binding with aromatic substrates .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate energy barriers for stereoinversion and predict steric effects on transition states .

Q. What strategies can resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

  • Methodological Answer :

  • Assay standardization : Re-evaluate inhibition kinetics under uniform conditions (pH 7.4, 25°C) using purified enzyme isoforms (e.g., kinase or phosphatase targets).
  • Interference testing : Perform control experiments with the bis(oxy) linker alone to isolate contributions from the benzodiazaphosphole core.
  • Meta-analysis : Apply multivariate regression to published IC₅₀ values, accounting for variables like solvent polarity (DMSO vs. aqueous buffers) and assay detection methods (fluorescence vs. radiometric) .

Q. How can computational modeling (e.g., MD simulations, QSAR) predict the compound’s behavior in complex biological matrices or environmental interfaces?

  • Methodological Answer :

  • Solubility prediction : Use COSMO-RS to estimate logP and aqueous solubility, critical for bioavailability studies.
  • Surface adsorption : Simulate interactions with silica or cellulose surfaces (common in environmental matrices) via Molecular Dynamics (GROMACS), focusing on hydrogen bonding with the phosphole’s NH groups .
  • QSAR development : Train models using descriptors like topological polar surface area (TPSA) and Hirshfeld charges to correlate structure with membrane permeability or protein binding .

Experimental Design & Data Analysis

Q. What experimental controls are essential when studying this compound’s stability under oxidative or photolytic conditions?

  • Methodological Answer :

  • Oxidative stability : Use radical initiators (e.g., AIBN) in O₂-saturated acetonitrile, monitoring degradation via ³¹P NMR. Include antioxidants (e.g., BHT) as negative controls .
  • Photolytic studies : Expose to UV (λ = 365 nm) in quartz cuvettes, tracking absorbance changes. Compare with dark-stored samples and use actinometry for quantum yield calculations .

Q. How can isotopic labeling (e.g., ¹⁵N, ²H) enhance mechanistic studies of its reactivity in organometallic reactions?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Synthesize ¹⁵N-labeled analogs via [¹⁵N]-ammonia in the diazaphosphole ring formation. Measure KIE in Pd-catalyzed cross-couchers to elucidate rate-determining steps.
  • Deuterium tracing : Incorporate ²H at the methyl groups of the (1R,3R)-propanediyl linker to study steric vs. electronic effects in transition-metal coordination .

Reference Synthesis Table

StepReagents/ConditionsKey IntermediateYield Optimization Tips
12-Carboxy benzaldehyde, K₂CO₃, ethyl methyl ketone, refluxBenzopyranone coreIncrease K₂CO₃ stoichiometry to 2.5 equiv.
2(1R,3R)-1,3-Dimethylpropanediyl dihalide, DIPEA, DMFBis(oxy) intermediateUse molecular sieves to scavenge H₂O
3NH₄Cl, PCl₃, toluene, 80°CDiazaphosphole ringPurify via silica gel chromatography (EtOAc:hexane = 1:4)

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